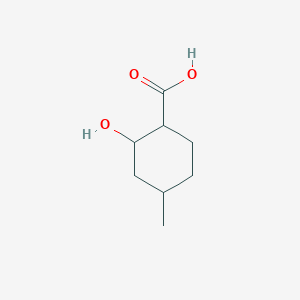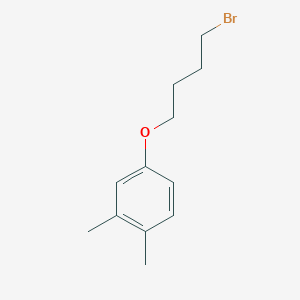
4-(4-bromobutoxy)-1,2-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(4-bromobutoxy)-1,2-dimethylbenzene is an organic compound characterized by the presence of a bromobutoxy group attached to a dimethylbenzene ring
準備方法
The synthesis of 4-(4-bromobutoxy)-1,2-dimethylbenzene typically involves the reaction of 3,4-dimethylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3,4-dimethylphenol in DMF.
- Add potassium carbonate to the solution.
- Introduce 1,4-dibromobutane to the reaction mixture.
- Heat the mixture under reflux for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
4-(4-bromobutoxy)-1,2-dimethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation: The compound can be oxidized to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding hydrocarbon.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents and conditions for these reactions include bases like sodium hydroxide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
科学的研究の応用
4-(4-bromobutoxy)-1,2-dimethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(4-bromobutoxy)-1,2-dimethylbenzene depends on its specific application
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating cellular responses.
Chemical Reactivity: Its reactivity allows it to participate in chemical reactions within biological systems, potentially leading to therapeutic effects.
類似化合物との比較
4-(4-bromobutoxy)-1,2-dimethylbenzene can be compared with other similar compounds, such as:
1-[4-Bromobutoxy]-4-nitrobenzene: This compound has a nitro group instead of dimethyl groups, leading to different reactivity and applications.
1-[4-Bromobutoxy]-3,4-dihydroquinolin-2(1H)-one:
Brexpiprazole: An antipsychotic drug that shares structural similarities but has distinct pharmacological effects.
特性
分子式 |
C12H17BrO |
|---|---|
分子量 |
257.17 g/mol |
IUPAC名 |
4-(4-bromobutoxy)-1,2-dimethylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-10-5-6-12(9-11(10)2)14-8-4-3-7-13/h5-6,9H,3-4,7-8H2,1-2H3 |
InChIキー |
VQRYYLCMXIQCQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCCCCBr)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
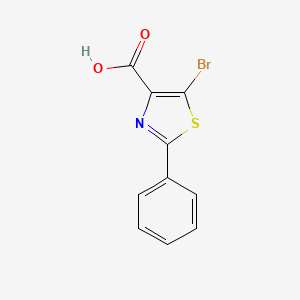
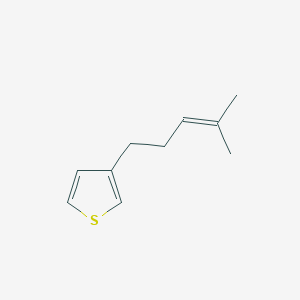
![2,2-Dimethoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B8659272.png)
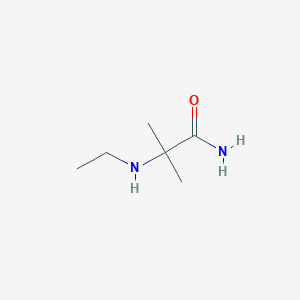
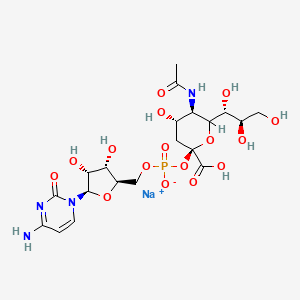
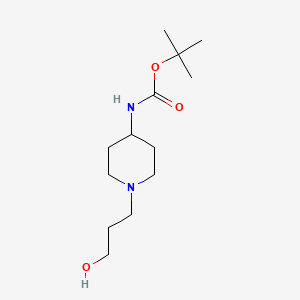
![1-Methoxy-1-[(2-methylbutan-2-yl)peroxy]cyclohexane](/img/structure/B8659298.png)
![5-(Bromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B8659317.png)
![tert-Butyl 2,4-dioxo-3-(1-methylethyl)-1,3,8-triaza-8-spiro[4.5]decanecarboxylate](/img/structure/B8659319.png)
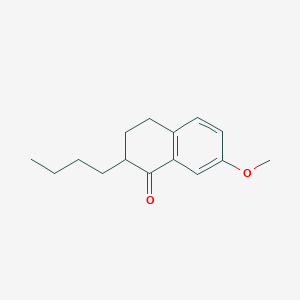

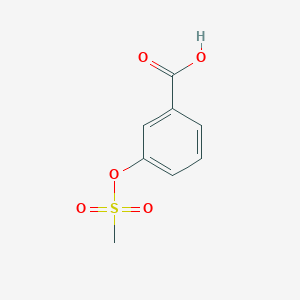
![Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B8659335.png)
